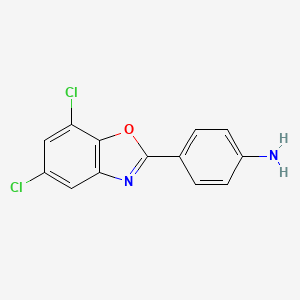

4-(5,7-Dicloro-1,3-benzoxazol-2-il)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is a chemical derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the ring. The presence of chlorine substituents on the benzoxazole ring and an aniline moiety attached to it suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been reported in the literature. For instance, a Schiff base of similar benzoxazole derivatives was synthesized through a condensation reaction involving 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives with aromatic amines in methanol at room temperature . Although the exact synthesis of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.

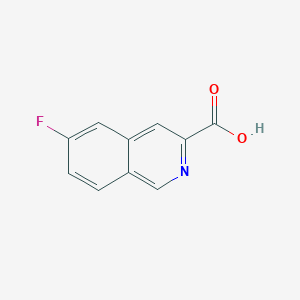

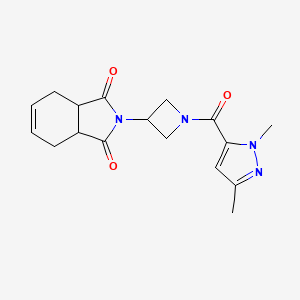

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The substitution of chlorine atoms at the 5 and 7 positions of the benzoxazole ring, as well as the attachment of an aniline group, would influence the electronic distribution and potentially the reactivity of the molecule. The characterization of similar compounds has been performed using techniques such as IR, 1H NMR, Mass, and 13C NMR spectral analysis .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions due to the reactive sites present on the molecule. For example, the aniline NH bond in monobenzylated 1,2,3-triazoles, which are structurally related to benzoxazole anilines, can react with substituted benzyl chlorides to yield dibenzylated derivatives . Similarly, the benzoxazole moiety can participate in reactions such as diazotization to afford tetrazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives like 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline would be influenced by the presence of electron-withdrawing chlorine substituents and the electron-donating aniline group. These properties include solubility, melting point, and reactivity towards other chemicals. The antimicrobial, antioxidant, and larvicidal activities of similar compounds have been evaluated, indicating potential applications in biological contexts . The compounds' ability to act as enzyme inhibitors also suggests their potential utility in medicinal chemistry .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto se ha utilizado en la síntesis de nuevos derivados que han mostrado actividades antimicrobianas significativas . Estos derivados se han probado contra varios patógenos, y algunos han mostrado resultados prometedores, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos .

Actividad Analgésica

También se ha encontrado que los derivados de este compuesto exhiben actividad analgésica (aliviadora del dolor) . Esto abre posibles vías para el desarrollo de nuevos fármacos analgésicos, que podrían ser beneficiosos para el manejo del dolor.

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular con estos compuestos . Estos estudios son cruciales en el descubrimiento de fármacos ya que ayudan a comprender las interacciones moleculares entre el fármaco y su proteína diana.

Actividad Antioxidante

Algunos derivados de este compuesto han mostrado actividades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.

Síntesis de Derivados de Pirazolo[3,4-b]quinolina

Este compuesto se ha utilizado en la síntesis de nuevos derivados de pirazolo[3,4-b]quinolina . Estos derivados han mostrado un amplio espectro de actividades farmacológicas y biológicas, lo que los hace interesantes en la química medicinal .

Agentes Citotóxicos

Algunos derivados de este compuesto han surgido como agentes citotóxicos líderes . Estos agentes tienen la capacidad de matar células, lo que los hace potencialmente útiles en el tratamiento de varios tipos de cáncer .

Inhibidores Enzimáticos

Se ha encontrado que ciertos derivados de este compuesto son fuertes inhibidores enzimáticos . Los inhibidores enzimáticos son moléculas que se unen a las enzimas y disminuyen su actividad. Tienen muchas aplicaciones en medicina, biotecnología y bioquímica .

Uso Potencial en Agentes Antimielobacterianos

Dada la actividad antimicrobiana de estos compuestos, existe potencial para su uso en el desarrollo de agentes antimicobacterianos específicos . Estos agentes podrían utilizarse en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis .

Mecanismo De Acción

Target of Action

Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may interact with targets involved in microbial growth and pain perception.

Mode of Action

It is known that similar compounds exhibit antimicrobial and analgesic activities

Biochemical Pathways

Given its potential antimicrobial and analgesic activities , it can be inferred that the compound may interfere with the biochemical pathways involved in microbial growth and pain signaling.

Result of Action

Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may inhibit microbial growth and reduce pain at the molecular and cellular levels.

Análisis Bioquímico

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial and analgesic activities . These effects suggest that 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s known that benzoxazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGAFUCURPSCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)

![3-[3-[4-(Methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2517681.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)